

# Thermochemical Properties of 3-Ethylbenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Ethylbenzaldehyde**

Cat. No.: **B1676439**

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This technical guide provides a comprehensive overview of the thermochemical properties of **3-Ethylbenzaldehyde** ( $C_9H_{10}O$ ). Due to a lack of available experimental data, this document primarily presents computationally derived values and outlines the established methodologies for their experimental determination. This guide also details a common synthetic route for its preparation.

## Core Thermochemical Data

The following table summarizes the key thermochemical properties of **3-Ethylbenzaldehyde**. These values have been calculated using the Joback group contribution method, a widely used estimation technique for thermophysical properties of organic compounds.<sup>[1][2][3]</sup> It is important to note that these are predicted values and should be used with an understanding of the inherent limitations of computational estimations.

Property	Symbol	Value	Unit	Method
Molar Mass	M	134.18	g/mol	-
Standard Enthalpy of Formation (Gas, 298.15 K)	$\Delta_fH^\circ(g)$	-89.61	kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	$\Delta_fG^\circ(g)$	28.16	kJ/mol	Joback Method
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	45.29	kJ/mol	Joback Method
Enthalpy of Fusion	$\Delta_{\text{fus}}H^\circ$	15.01	kJ/mol	Joback Method
Boiling Point	T <sub>b</sub>	485.64	K	Joback Method
Critical Temperature	T <sub>c</sub>	699.60	K	Joback Method
Critical Pressure	P <sub>c</sub>	3493.01	kPa	Joback Method
Ideal Gas Heat Capacity (Polynomial Representation)	C <sub>p</sub> (g)	See Note 1	J/(mol·K)	Joback Method

Note 1: The Joback method calculates the ideal gas heat capacity using a polynomial of the form  $C_p(g) = a + bT + cT^2 + dT^3$ . The specific coefficients for **3-Ethylbenzaldehyde** are not readily available in the searched literature, but the method provides a framework for their estimation based on group contributions.[\[1\]](#)

## Experimental Protocols for Thermochemical Analysis

While specific experimental data for **3-Ethylbenzaldehyde** is not available in the reviewed literature, the following are detailed methodologies for the determination of key thermochemical properties applicable to this and similar aromatic aldehydes.

## Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

**Principle:** A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

**Apparatus:**

- Parr-type bomb calorimeter
- High-precision thermometer (to 0.01°C)
- Pellet press
- Fuse wire (e.g., nichrome)
- Oxygen cylinder with pressure regulator
- Ignition circuit

**Procedure:**[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- A pellet of a known mass (typically not exceeding 1.1 g) of **3-Ethylbenzaldehyde** is prepared using a pellet press.
- A measured length of fuse wire is attached to the electrodes of the bomb, with the wire in contact with the sample pellet.

- A small, known amount of water (e.g., 1 ml) is placed in the bottom of the bomb to ensure that the water formed during combustion is in the liquid state.
- The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 30 atm.
- The sealed bomb is placed in the calorimeter bucket, which is filled with a known volume of purified water.
- The calorimeter is sealed, and the stirrer is activated. The initial temperature of the water is recorded at regular intervals until a stable baseline is achieved.
- The sample is ignited via the ignition circuit.
- The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.
- After the experiment, the bomb is depressurized, and any remaining fuse wire is measured to determine the amount that combusted.
- The heat capacity of the calorimeter system is determined by calibrating it with a substance of known enthalpy of combustion, such as benzoic acid.

**Data Analysis:** The heat of combustion at constant volume ( $\Delta U_{\text{comb}}$ ) is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The enthalpy of combustion ( $\Delta H_{\text{comb}}$ ) can then be calculated from  $\Delta U_{\text{comb}}$ . Finally, the standard enthalpy of formation ( $\Delta fH^\circ$ ) is determined using Hess's Law.

## Determination of Enthalpy of Vaporization via Knudsen Effusion Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures using the Knudsen effusion method.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

**Principle:** A sample is placed in a thermostatted cell with a small orifice. In a high vacuum, the molecules effuse through the orifice, and the rate of mass loss is measured. The vapor

pressure is directly proportional to the rate of mass loss.

Apparatus:

- Knudsen effusion cell
- High-precision microbalance
- High-vacuum system
- Temperature-controlled furnace or bath

Procedure:[11][12]

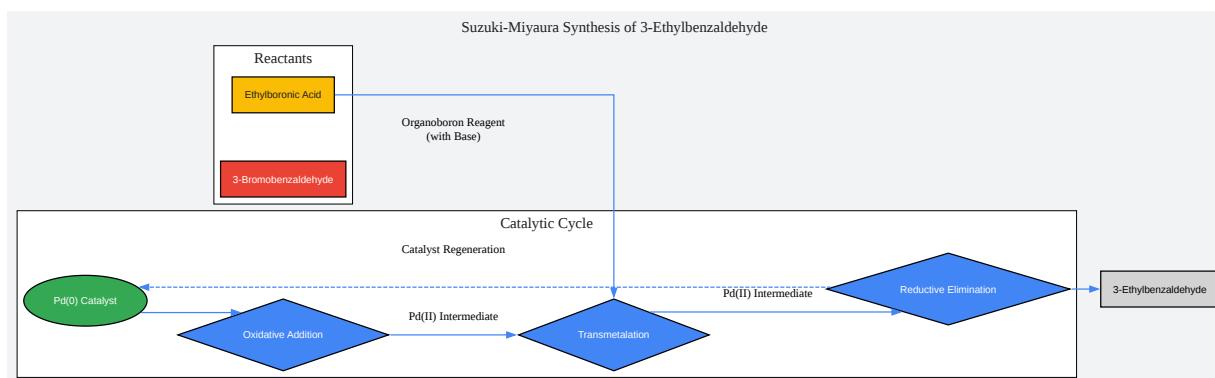
- A small amount of **3-Ethylbenzaldehyde** is placed in the Knudsen cell.
- The cell is placed in the apparatus and heated to a desired, constant temperature under high vacuum.
- The mass of the cell is continuously monitored by the microbalance, and the rate of mass loss (  $dm/dt$  ) is determined.
- The vapor pressure (P) is calculated using the Knudsen equation:  $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$  where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the substance.
- This procedure is repeated at several different temperatures.

Data Analysis: The enthalpy of sublimation or vaporization ( $\Delta_{sub/vap}H^\circ$ ) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation by plotting  $\ln(P)$  versus  $1/T$ . The slope of this plot is equal to  $-\Delta_{sub/vap}H^\circ/R$ .

## Synthesis Pathway

A common and versatile method for the synthesis of **3-Ethylbenzaldehyde** is the Suzuki-Miyaura cross-coupling reaction.[13][14][15][16][17] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Reaction: 3-Bromobenzaldehyde is coupled with an ethylboronic acid or a suitable derivative in the presence of a palladium catalyst and a base.



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Caption: Suzuki-Miyaura reaction for **3-Ethylbenzaldehyde** synthesis.

## Biological Context and Potential Applications

While **3-Ethylbenzaldehyde** is primarily utilized in the fragrance and flavor industries, some studies have indicated potential biological activity. It has been reported to exhibit antimicrobial

properties against certain Gram-positive bacteria.[18] However, it is not currently associated with any known signaling pathways in the context of drug development. Its role as a synthetic intermediate allows for its incorporation into more complex molecules that may have pharmacological relevance.

## Conclusion

This guide provides a summary of the currently available thermochemical data for **3-Ethylbenzaldehyde**, which is based on computational predictions. The outlined experimental protocols for bomb calorimetry and the Knudsen effusion method offer a clear path for the future experimental determination of these crucial properties. The provided synthesis pathway highlights a common method for its preparation. For researchers and professionals in drug development, while **3-Ethylbenzaldehyde** itself may not be a primary therapeutic agent, its properties as a chemical building block are of significant interest. The lack of experimental data underscores an opportunity for further research to validate and expand upon the computational predictions presented herein.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)